Home > Products > Screening Compounds P97520 > tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate - 834881-66-2

tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Catalog Number: EVT-3024732
CAS Number: 834881-66-2
Molecular Formula: C17H21N3O3
Molecular Weight: 315.373
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

  • Compound Description: This compound serves as a lead compound in the development of p38 MAP kinase inhibitors. It exhibits inhibitory activity against tumor necrosis factor-α (TNF-α) production in human whole blood (hWB) cell assays. []

3-(3-tert-butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (Compound 25)

  • Compound Description: This compound represents a potent p38 MAP kinase inhibitor derived from the lead compound 3-(butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one. It demonstrated superior suppression of TNF-α production in hWB cells and significant in vivo efficacy in a rat model of collagen-induced arthritis (CIA). []

Derivatives of 1,2-bis-sulfonamide

  • Compound Description: A series of 1,2-bis-sulfonamide derivatives are described as modulators of chemokine receptors. [] The paper presents a vast array of substituents that can be incorporated at different positions of the core structure.
Overview

tert-Butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. This compound is classified under the category of benzodiazole derivatives, which are known for their diverse pharmacological properties.

Source

The compound is commercially available and can be sourced from various chemical suppliers. Its CAS number is 834881-66-2, and it has been referenced in multiple databases for its chemical properties and applications in research .

Classification

This compound falls under the category of benzodiazole derivatives and tetrahydropyridine carboxylates, which are often explored for their roles in drug development and biological research. The presence of both a benzodiazole and tetrahydropyridine structure suggests potential interactions with biological targets, making it a subject of interest in pharmacology.

Synthesis Analysis

Methods

The synthesis of tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step reactions that may include:

  1. Formation of the Benzodiazole Ring: This can be achieved through cyclization reactions involving o-phenylenediamine and suitable carboxylic acids or their derivatives.
  2. Synthesis of Tetrahydropyridine: The tetrahydropyridine moiety can be synthesized via cyclization of appropriate amines or amino alcohols under acidic or basic conditions.
  3. Esterification: The final step often involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester .

Technical Details

The reaction conditions typically require careful control of temperature and pH to ensure high yields and purity. Advanced techniques such as high-pressure reactors or continuous flow processes may be utilized to optimize production efficiency.

Molecular Structure Analysis

Structure

The molecular structure of tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate can be represented by its molecular formula C17H21N3O3C_{17}H_{21}N_{3}O_{3} with a molecular weight of approximately 315.37 g/mol .

Data

Key structural features include:

  • A benzodiazole ring system which contributes to its biological activity.
  • A tetrahydropyridine ring which may enhance lipophilicity and membrane permeability.

The compound's melting point is reported to be between 194°C and 196°C, indicating its thermal stability .

Chemical Reactions Analysis

Reactions

tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate can participate in various chemical reactions including:

  1. Nucleophilic Substitution: The functional groups present may undergo nucleophilic attack leading to the formation of new derivatives.
  2. Reduction Reactions: The compound can be reduced to yield corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
  3. Oxidation Reactions: Oxidation may occur under strong oxidizing conditions to form sulfoxides or sulfones if sulfur-containing groups are present .

Technical Details

Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Reaction conditions often involve inert atmospheres to prevent unwanted side reactions.

Mechanism of Action

The mechanism of action for tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is hypothesized to involve interactions with specific receptors or enzymes within biological systems. The benzodiazole moiety may act as a ligand for various biological targets:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with neurotransmitter receptors could influence signaling pathways related to mood regulation or neuroprotection.

Data supporting these mechanisms are still under investigation but suggest potential therapeutic applications in neurology and oncology .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: 194°C - 196°C

Chemical Properties

Chemical properties relevant to this compound include:

  • Solubility: Typically soluble in organic solvents like methanol and dimethyl sulfoxide.

Relevant Data or Analyses

The compound's stability under various pH conditions and temperatures has been evaluated to ensure its viability as a pharmaceutical agent .

Applications

tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting neurological disorders.
  2. Biochemical Research: Utilized in studies investigating enzyme activity and receptor interactions.

The ongoing research into its pharmacological properties may lead to new therapeutic strategies in treating various diseases .

Synthetic Pathways and Methodological Innovations

Multi-Step Organic Synthesis Strategies for Benzodiazol-Tetrahydropyridine Hybrid Architectures

The synthesis of tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (molecular formula: C₁₇H₂₁N₃O₃, MW: 315.37 g/mol) relies on convergent multi-step strategies that assemble the benzodiazole and tetrahydropyridine units prior to coupling [1] [2]. A representative approach involves:

  • Benzodiazole Precursor Synthesis: 2-Aminophenol is cyclized with carbonyldiimidazole to form 2,3-dihydro-1H-1,3-benzodiazol-2-one under reflux conditions in THF (yield: 78-85%).
  • Tetrahydropyridine Functionalization: N-Boc-4-piperidone undergoes dehydration to form 1,2,3,6-tetrahydropyridine, followed by bromination at C4 using PBr₃ in dichloromethane (0°C to RT, 16 hr, yield: 70%).
  • Coupling: The brominated tetrahydropyridine and benzodiazolone undergo nucleophilic substitution in acetonitrile with K₂CO₃ as base (reflux, 24 hr, yield: 55-60%) [1] [4].

Table 1: Key Synthetic Intermediates

IntermediateCAS/Product CodeMolecular FormulaRole in Synthesis
2,3-Dihydro-1H-1,3-benzodiazol-2-one934-34-9C₇H₆N₂OBenzodiazole core donor
tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate108933-67-5C₁₀H₁₆BrNO₂Electrophilic coupling partner
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate953071-73-3C₁₇H₂₃N₃O₂Analogous coupling product reference [9]

Optimization of Coupling Reactions for Benzodiazol Moiety Integration

The nucleophilic substitution between benzodiazole and tetrahydropyridine subunits faces limitations due to the poor nucleophilicity of benzodiazol-2-one. Methodological optimizations include:

  • Transition Metal Catalysis: Pd₂(dba)₃/XPhos systems enable Buchwald-Hartwig amination of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate with benzodiazol-2-one in toluene at 100°C (yield increase to 86% vs. 60% uncatalyzed) [4].
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility but promote elimination side products. Mixed solvent systems (toluene:acetonitrile 3:1) balance reactivity and selectivity.
  • Base Screening: Cs₂CO₃ outperforms K₂CO₃ due to enhanced solubility in organic media, reducing reaction time from 24 hr to 12 hr [2] [4].

Table 2: Coupling Reaction Optimization Parameters

ConditionCatalyst/LigandBaseSolventTemperatureYield
Standard nucleophilic substitutionNoneK₂CO₃CH₃CNReflux60%
Pd-catalyzed aminationPd₂(dba)₃/BINAPCs₂CO₃Toluene100°C86%
Ligand-free Pd catalysisPd(OAc)₂K₃PO₄DMF120°C72%

Role of Protecting Groups in Tetrahydropyridine Functionalization

The Boc (tert-butoxycarbonyl) group is indispensable for preventing N-protonation and polymerization during tetrahydropyridine bromination:

  • Boc Stability: Resists hydrolysis under basic coupling conditions (pH 8-10) but is cleavable with trifluoroacetic acid (TFA) in dichloromethane (0°C to RT, 1 hr) for downstream functionalization [3] [9].
  • Orthogonal Protection: When benzodiazole nitrogen requires protection, Cbz (benzyloxycarbonyl) is used due to its stability toward nucleophiles and hydrogenolytic deprotection compatibility with Boc [4].
  • Side Reactions: Overexposure to heat (>80°C) during coupling causes partial Boc deprotection, necessitating precise temperature control. Post-synthesis FT-IR monitoring of C=O stretches (1695 cm⁻¹ for Boc, 1710 cm⁻¹ for benzodiazolone) confirms group integrity [1] [6].

Catalytic Systems for Stereoselective Cyclization and Ring Closure

Stereocontrol at C4 of the tetrahydropyridine ring employs:

  • Asymmetric Hydrogenation: Chiral Ru catalysts (e.g., Ru-BINAP) reduce pyridinium salts to cis-4-substituted tetrahydropyridines with >90% ee. Substrate modulation via triflate salt formation prevents catalyst poisoning [4] [8].
  • Evans Auxiliary-Assisted Cyclization: Attachment of (S)-4-benzyl-2-oxazolidinone to 4-oxopiperidine-1-carboxylic acid tert-butyl ester enables diastereoselective enolate alkylation by benzodiazolyl electrophiles (de >95%, yield 75%) [4].
  • Enzymatic Resolution: Lipase-catalyzed (CAL-B) hydrolysis of racemic acetate derivatives yields enantiopure (R)-alcohol intermediates, which are oxidized and cyclized to the target scaffold (ee 98%, overall yield 40%) [8].

Table 3: Stereoselective Cyclization Methods

MethodCatalyst/ReagentKey ConditionsStereoselectivityYield
Asymmetric hydrogenation[RuCl₂((S)-BINAP)]₂NEt₃H₂ (50 psi), MeOH, 50°C92% ee (cis)88%
Evans auxiliary alkylation(S)-4-Benzyl-2-oxazolidinoneLDA, THF, -78°C>95% de75%
Phase-transfer catalysisN-(4-Trifluorobenzyl)cinchoninium bromideKOH/toluene, 0°C92% ee84%

Properties

CAS Number

834881-66-2

Product Name

tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

IUPAC Name

tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

Molecular Formula

C17H21N3O3

Molecular Weight

315.373

InChI

InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)19-10-8-12(9-11-19)20-14-7-5-4-6-13(14)18-15(20)21/h4-8H,9-11H2,1-3H3,(H,18,21)

InChI Key

NKPORTGDSYEEKA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)N2C3=CC=CC=C3NC2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.